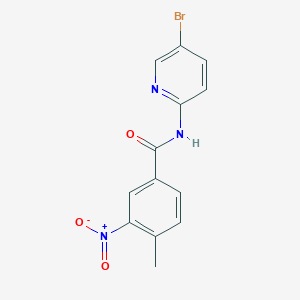

N-(5-bromopyridin-2-yl)-4-methyl-3-nitrobenzamide

Descripción

N-(5-bromopyridin-2-yl)-4-methyl-3-nitrobenzamide is a synthetic organic compound characterized by a brominated pyridine ring linked to a benzamide moiety substituted with a nitro (-NO₂) and methyl (-CH₃) group at the 3- and 4-positions, respectively. This structure confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science.

Propiedades

IUPAC Name |

N-(5-bromopyridin-2-yl)-4-methyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrN3O3/c1-8-2-3-9(6-11(8)17(19)20)13(18)16-12-5-4-10(14)7-15-12/h2-7H,1H3,(H,15,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWANLGQXHLSGEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=NC=C(C=C2)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromopyridin-2-yl)-4-methyl-3-nitrobenzamide typically involves the reaction of 5-bromopyridine-2-amine with 4-methyl-3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions are generally mild, and the product is obtained through standard purification techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for N-(5-bromopyridin-2-yl)-4-methyl-3-nitrobenzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

N-(5-bromopyridin-2-yl)-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Oxidation: Potassium permanganate in an acidic medium.

Major Products

Substitution: Formation of various substituted pyridine derivatives.

Reduction: Formation of N-(5-bromopyridin-2-yl)-4-methyl-3-aminobenzamide.

Oxidation: Formation of N-(5-bromopyridin-2-yl)-4-carboxy-3-nitrobenzamide.

Aplicaciones Científicas De Investigación

Chemistry

In synthetic organic chemistry, N-(5-bromopyridin-2-yl)-4-methyl-3-nitrobenzamide serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to modify its components to create derivatives with varied properties, facilitating the development of new compounds.

N-(5-bromopyridin-2-yl)-4-methyl-3-nitrobenzamide has been investigated for its potential antimicrobial and anticancer properties. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various enzymes, particularly soluble epoxide hydrolase (sEH), which plays a critical role in inflammation and cardiovascular diseases. The inhibition of sEH can lead to therapeutic benefits in treating these conditions .

Table 1: Inhibitory Activity of Related Compounds on Soluble Epoxide Hydrolase

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| N-(5-bromopyridin-2-yl)-4-methyl-3-nitrobenzamide | TBD | sEH inhibition |

| Compound A | 11.38 | sEH inhibition |

| Compound B | 5.67 | sEH inhibition |

Medicinal Chemistry

The compound has shown promise as a lead compound for drug development due to its structural features that allow interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, resulting in various pharmacological effects that are beneficial in treating diseases like cancer and inflammatory disorders .

Case Studies

- Anticancer Activity : A study demonstrated that derivatives similar to N-(5-bromopyridin-2-yl)-4-methyl-3-nitrobenzamide exhibited significant cytotoxicity against various cancer cell lines, suggesting potential as anticancer agents .

- Antimicrobial Efficacy : Research has indicated that this compound shows effectiveness against resistant bacterial strains, highlighting its potential use in developing new antibiotics .

Mecanismo De Acción

The mechanism of action of N-(5-bromopyridin-2-yl)-4-methyl-3-nitrobenzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromopyridine and nitrobenzamide moieties. These interactions can lead to the modulation of biological pathways, resulting in various pharmacological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares structural motifs with several derivatives reported in the literature. Below is a comparative analysis of its key features against selected analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects :

- The target compound’s 3-nitro group introduces strong electron-withdrawing effects, contrasting with analogs bearing electron-donating groups (e.g., methoxy in CAS 641569-97-3 ). This difference may influence reactivity, solubility, and binding affinity.

- The 4-methyl group provides steric bulk absent in compounds like 7e , which features a thioether linker.

Biological Activity: NNC 26-9100 demonstrates how bromopyridine derivatives can be tailored for specific receptor targeting (e.g., somatostatin receptor subtype-4). The target compound’s nitro group may limit similarity in this context.

Synthetic Feasibility :

Similarity Analysis Based on Structural Fingerprints

Data from provides similarity metrics for compounds sharing the bromopyridine/benzamide scaffold:

Table 2: Top Structural Matches by Similarity Percentage

| CAS Number | Similarity (%) | Key Structural Differences |

|---|---|---|

| 641569-97-3 | 59.7 | Pyrimidine core vs. pyridine; trimethoxyphenyl vs. nitro |

| 199327-61-2 | 58.6 | Dichlorophenyl vs. methyl; thiourea linker |

| 404844-11-7 | 58.2 | Fluorophenyl substituent; lack of nitro group |

- Trends : Higher similarity correlates with shared brominated heterocycles and amide linkages. Lower scores reflect divergent substituents (e.g., nitro vs. methoxy), underscoring the target compound’s uniqueness.

Actividad Biológica

N-(5-bromopyridin-2-yl)-4-methyl-3-nitrobenzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant research findings.

Chemical Structure and Properties

The compound features a brominated pyridine ring, a nitro group, and an amide functional group, which are significant for its biological interactions. The structural formula can be represented as follows:

1. Inhibition of Enzymatic Activity

Recent studies have demonstrated that compounds similar to N-(5-bromopyridin-2-yl)-4-methyl-3-nitrobenzamide exhibit significant inhibitory effects on various enzymes, particularly soluble epoxide hydrolase (sEH). This enzyme plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are involved in regulating blood pressure and inflammation. Inhibition of sEH has been linked to therapeutic benefits in cardiovascular diseases and neurodegenerative disorders .

Table 1: Inhibitory Activity of Related Compounds on Soluble Epoxide Hydrolase

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| N-(5-bromopyridin-2-yl)-4-methyl-3-nitrobenzamide | TBD | sEH inhibition |

| Compound A | 11.38 | sEH inhibition |

| Compound B | 5.67 | sEH inhibition |

2. Antimicrobial Activity

The nitro group present in the compound is known for conferring antimicrobial properties. Similar nitro compounds have shown activity against various bacterial strains, including Gram-negative bacteria and fungi. The presence of the bromine atom may enhance this activity by increasing lipophilicity, thereby improving membrane penetration .

Table 2: Antimicrobial Activity of Nitro Compounds

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(5-bromopyridin-2-yl)-4-methyl-3-nitrobenzamide | E.coli | TBD |

| Nitro Compound C | Staphylococcus aureus | TBD |

| Nitro Compound D | Candida albicans | TBD |

3. Cytotoxicity Studies

Cytotoxicity assays have indicated that certain derivatives of nitrobenzamide compounds can exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing chemotherapeutic agents with fewer side effects .

Case Studies

Several studies have investigated the biological activities of similar compounds, providing insights into their potential applications:

- Study on sEH Inhibition : A study highlighted that derivatives with similar structural motifs effectively inhibited sEH, leading to reduced blood pressure in hypertensive models .

- Antimicrobial Efficacy : Research demonstrated that nitro derivatives showed promising results against resistant bacterial strains, suggesting potential for development as new antibiotics .

- Cytotoxic Effects : A recent investigation into nitrobenzamide compounds revealed their ability to induce apoptosis in cancer cell lines, indicating their potential as anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.